

Comparative Guide to Analytical Methods for the Quantification of Disperse Orange 25

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Compound of Interest

Compound Name: Disperse orange 25

Cat. No.: B078578

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This guide provides a detailed comparison of common analytical methods for the quantification of the azo dye, **Disperse Orange 25**. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Data Presentation

The following tables summarize the quantitative performance parameters of the different analytical methods for the determination of **Disperse Orange 25** and similar azo dyes.

Table 1: Performance Comparison of Analytical Methods for Azo Dye Analysis

| Validation Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
|-------------------------------|--------------------|------------------------|---|
| Linearity (r^2) | ≥ 0.995 | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 2.0 mg/kg[1] | ~2.0 ng/L[2] | Typically in the $\mu\text{g/mL}$ range |
| Limit of Quantification (LOQ) | 1.0 - 2.0 mg/kg[1] | ~8.0 ng/L[2] | Typically in the $\mu\text{g/mL}$ range |
| Accuracy (Recovery %) | 92.1% - 98.7%[1] | $> 70\%$ [2] | 97-98% (for similar compounds)[3] |
| Precision (RSD %) | $< 8.0\%$ [1] | $< 13\%$ (interday)[2] | $< 2\%$ (for similar compounds)[3] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the simultaneous determination of multiple azo dyes.

- Instrumentation:
 - HPLC system with a gradient pump, autosampler, and column oven
 - Diode Array Detector (DAD)
 - Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm)
 - Data acquisition and processing software
- Chromatographic Conditions (Example):

- Mobile Phase: A gradient of Acetonitrile (MeCN) and water with 0.1% phosphoric acid.[4]
For MS compatibility, formic acid can be used instead of phosphoric acid.[4]
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 - 20 µL.
- Detection: DAD monitoring at the maximum absorption wavelength of **Disperse Orange 25** (e.g., 457 nm).[5]
- Procedure:
 - Standard Preparation: Prepare a series of standard solutions of **Disperse Orange 25** at known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
 - Sample Preparation: Dissolve the sample containing **Disperse Orange 25** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.
 - Calibration: Inject the standard solutions to establish a calibration curve and determine the retention time.
 - Analysis: Inject the prepared sample extracts.
 - Quantification: Identify **Disperse Orange 25** in the sample by comparing its retention time and UV-Vis spectrum with those of the standards. Quantify using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for trace analysis of azo dyes.

- Instrumentation:
 - Liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
 - Electrospray ionization (ESI) is a common ionization technique.

- Chromatographic conditions are similar to those used in HPLC-DAD.
- Mass Spectrometry Conditions (Example for a similar disperse dye):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Precursor/Product Ion Transitions: Specific transitions for **Disperse Orange 25** would need to be determined by direct infusion. For **Disperse Orange 25**, an abundant [M+H]⁺ ion is expected.[2]
- Procedure:
 - Sample Preparation: Sample extraction can be performed using a suitable solvent like chlorobenzene, followed by solvent removal and reconstitution in methanol.[1] Solid-phase extraction (SPE) may be used for cleanup and pre-concentration.[2]
 - Analysis: The analysis is performed in MRM mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.
 - Quantification: A calibration curve is generated using standard solutions, and the concentration in the sample is determined.

UV-Visible Spectrophotometry

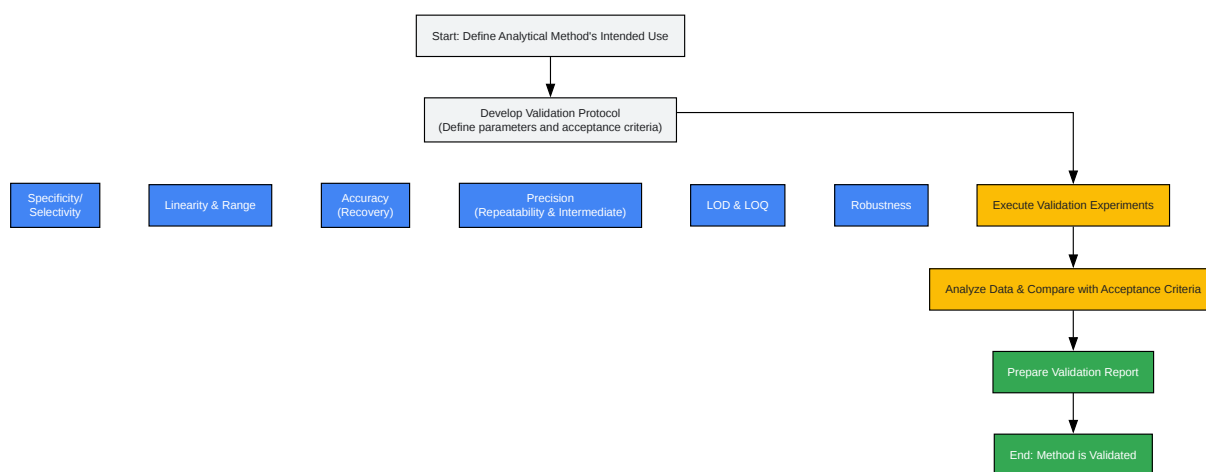
This technique is a simpler and more cost-effective method for screening and quantification, although it may be less specific than chromatographic methods.

- Instrumentation:
 - A standard UV-Vis spectrophotometer.
- Procedure:
 - Standard Preparation: Prepare a series of standard solutions of **Disperse Orange 25** of known concentrations in a suitable solvent (e.g., ethanol or methanol).

- Wavelength of Maximum Absorbance (λ_{max}): Scan a standard solution across a range of wavelengths (e.g., 200-700 nm) to determine the λ_{max} . For **Disperse Orange 25**, reported absorbance peaks are at 235 nm and 457 nm.[5][6] The peak at 457 nm in the visible region is likely more suitable for quantification to avoid interference from other UV-absorbing compounds.
- Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λ_{max} .
- Calibration Curve: Construct a calibration curve by plotting absorbance versus the concentration of the standards.
- Concentration Determination: Determine the concentration of **Disperse Orange 25** in the sample from the calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for analytical method validation, a critical process for ensuring the reliability of quantitative data.



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Caption: General workflow for analytical method validation.

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